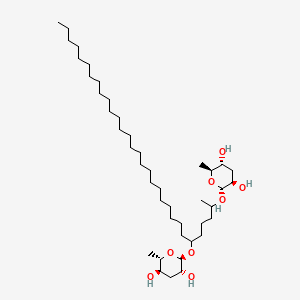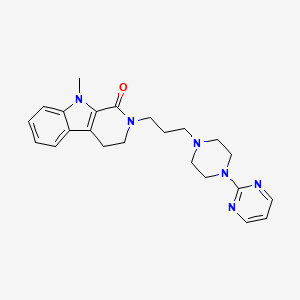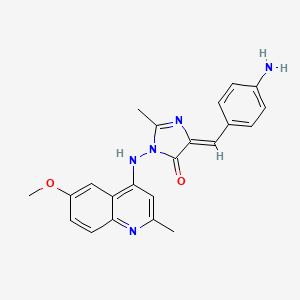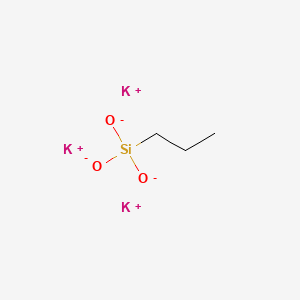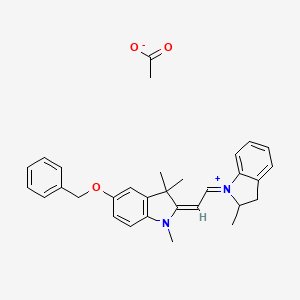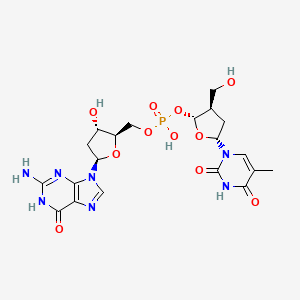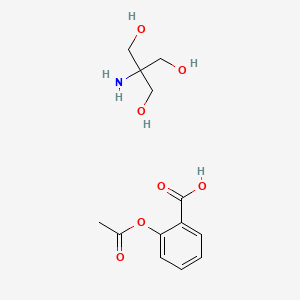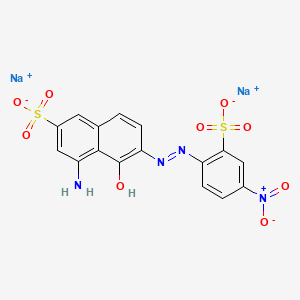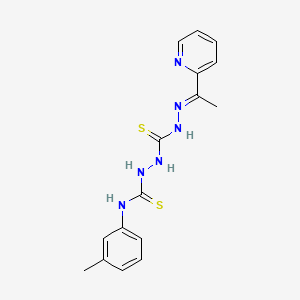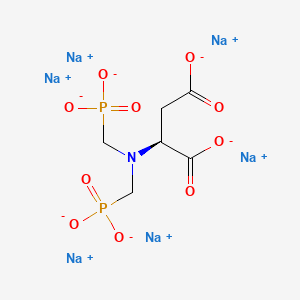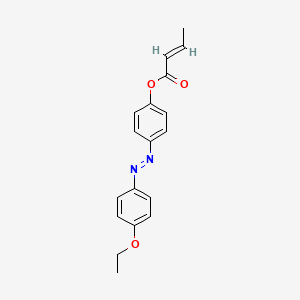
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is an organic compound with the molecular formula C18H18N2O3 It is known for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an ethoxy group (-OCH2CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester typically involves the following steps:
Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxycinnamic acid in an alkaline medium to form the azo compound.
Esterification: The resulting azo compound is esterified using an appropriate alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Na2S2O4 in aqueous solution, H2 with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, Br2 or Cl2 for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves its interaction with molecular targets and pathways in biological systems. The azo group can undergo reduction to form amines, which can interact with various enzymes and receptors, leading to biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Methoxyphenyl)azo)benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
4-((4-Ethoxyphenyl)azo)benzoic acid: Similar structure with a benzoic acid moiety instead of butenoic acid.
4-((4-Ethoxyphenyl)azo)phenyl acetate: Similar structure with an acetate ester instead of butenoic acid ester.
Uniqueness
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the butenoic acid ester and the ethoxy-substituted azo group differentiates it from other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
49759-21-9 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] (E)-but-2-enoate |
InChI |
InChI=1S/C18H18N2O3/c1-3-5-18(21)23-17-12-8-15(9-13-17)20-19-14-6-10-16(11-7-14)22-4-2/h3,5-13H,4H2,1-2H3/b5-3+,20-19? |
Clave InChI |
PEWVGVYDLKCRJJ-OQYCZIKTSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)/C=C/C |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


